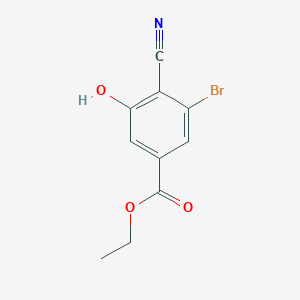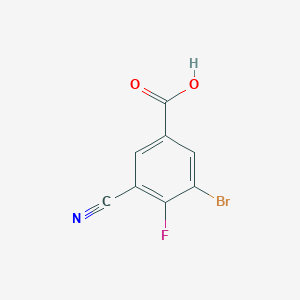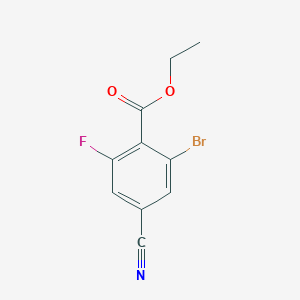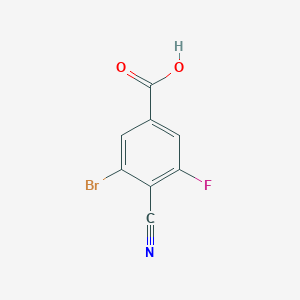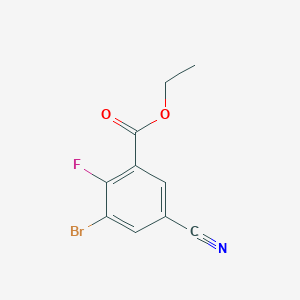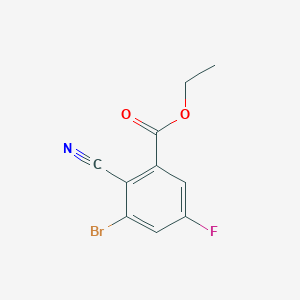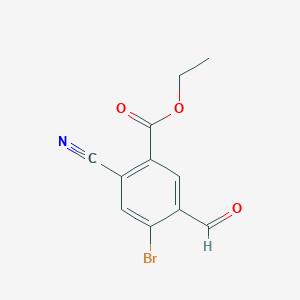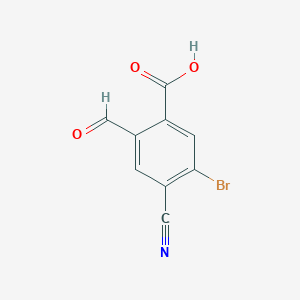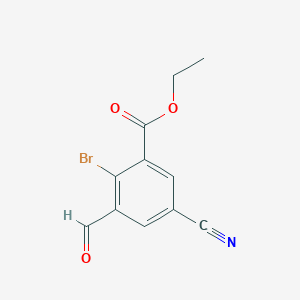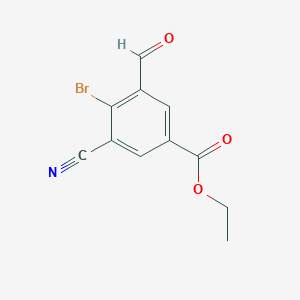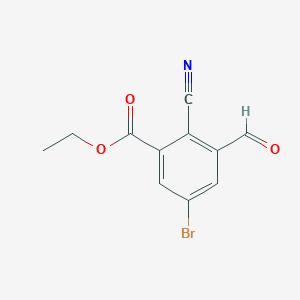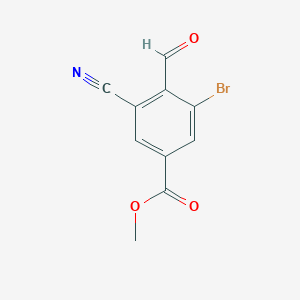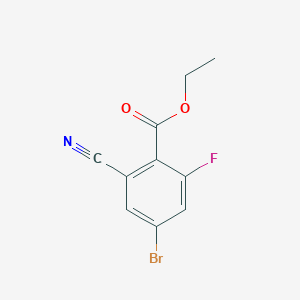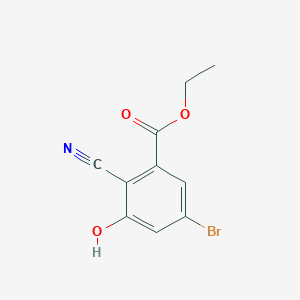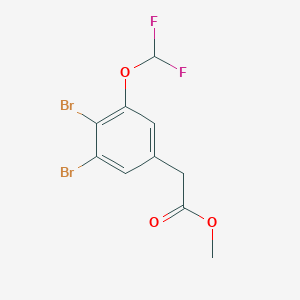
Methyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate
描述
Methyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate is an organic compound with the molecular formula C10H8Br2F2O3 It is a derivative of phenylacetate, characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate typically involves the following steps:
Bromination: The starting material, 3,4-dibromo-5-(difluoromethoxy)benzene, is prepared by brominating 5-(difluoromethoxy)benzene using bromine in the presence of a catalyst such as iron(III) bromide.
Esterification: The brominated compound is then subjected to esterification with methyl chloroacetate in the presence of a base like potassium carbonate. This reaction is usually carried out in an organic solvent such as acetone or dichloromethane under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors for bromination and esterification processes, which enhance reaction efficiency and product yield.
化学反应分析
Types of Reactions
Methyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Performed in aqueous or organic solvents at room temperature or under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Yields substituted phenylacetates depending on the nucleophile used.
Reduction: Produces the corresponding alcohol.
Oxidation: Results in the formation of carboxylic acids or other oxidized derivatives.
科学研究应用
Methyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Material Science: Employed in the design of novel materials with specific electronic or optical properties.
Biological Studies: Utilized in the study of enzyme interactions and metabolic pathways due to its unique structural features.
作用机制
The mechanism by which Methyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate exerts its effects is primarily through its interaction with biological molecules. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.
相似化合物的比较
Methyl 3,4-dibromo-5-(difluoromethoxy)phenylacetate can be compared with other phenylacetate derivatives such as:
Methyl 3,4-dibromo-5-methoxyphenylacetate: Lacks the fluorine atoms, resulting in different reactivity and biological activity.
Methyl 3,4-difluoro-5-(methoxy)phenylacetate: Contains fluorine atoms but lacks bromine, leading to variations in its chemical behavior and applications.
Methyl 3,4-dibromo-5-(trifluoromethoxy)phenylacetate:
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
methyl 2-[3,4-dibromo-5-(difluoromethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2F2O3/c1-16-8(15)4-5-2-6(11)9(12)7(3-5)17-10(13)14/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHDQWVQHBZAMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)Br)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


